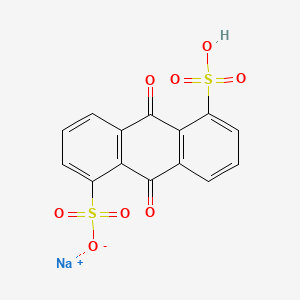![molecular formula C12H9ClN2O B14702073 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene CAS No. 17478-82-9](/img/structure/B14702073.png)
1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene can be synthesized through the reaction of 1-chloro-4-nitrobenzene with phenylhydroxylamine under specific conditions. The reaction typically involves the reduction of the nitro group to an amino group, followed by the formation of the azoxy linkage. The reaction conditions often include the use of reducing agents such as zinc dust and acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the azoxy compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.
Reduction: The azoxy group can be reduced to form corresponding amines or azo compounds.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Reduction: Reducing agents such as zinc dust, iron powder, or catalytic hydrogenation can be used to reduce the azoxy group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted aromatic compounds where the chlorine atom is replaced by the nucleophile.
Reduction: The major products are amines or azo compounds.
Oxidation: The major products are nitroso or nitro derivatives.
Applications De Recherche Scientifique
1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other azoxy compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene can be compared with other azoxybenzenes and related compounds:
1-Chloro-4-nitrobenzene: A precursor in the synthesis of this compound.
Azobenzene: A related compound with an azo group (-N=N-) instead of an azoxy group.
1-Chloro-4-phenylazo-benzene: A similar compound with an azo linkage.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and an azoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
17478-82-9 |
|---|---|
Formule moléculaire |
C12H9ClN2O |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
(4-chlorophenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C12H9ClN2O/c13-10-6-8-11(9-7-10)14-15(16)12-4-2-1-3-5-12/h1-9H |
Clé InChI |
HICVSNWHZFWBHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


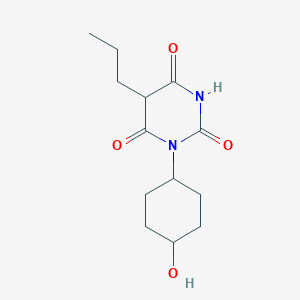
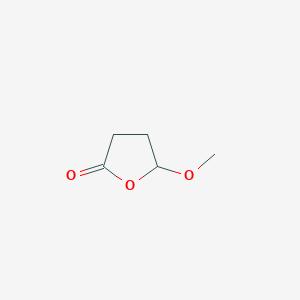

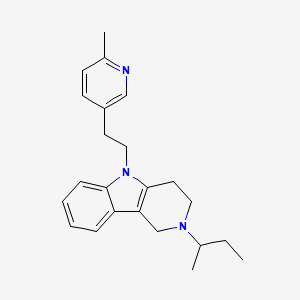
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)


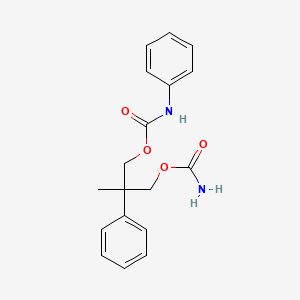

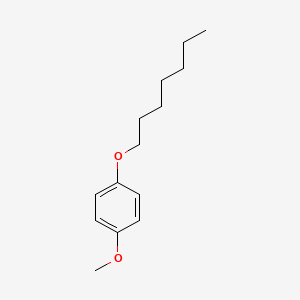
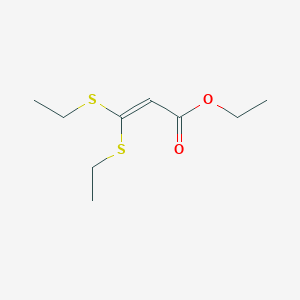

![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
